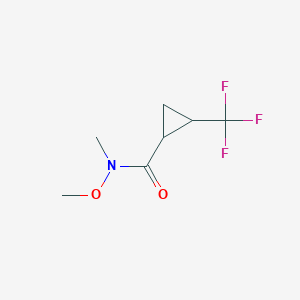

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

CAS No.: 1824253-11-3

Cat. No.: VC5418588

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824253-11-3 |

|---|---|

| Molecular Formula | C7H10F3NO2 |

| Molecular Weight | 197.157 |

| IUPAC Name | N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3 |

| Standard InChI Key | ULYLGHYOCDXXMC-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1CC1C(F)(F)F)OC |

Introduction

Structural and Stereochemical Analysis

Cyclopropane Core and Substituent Effects

The compound’s cyclopropane ring imposes significant angle strain, enhancing its reactivity compared to larger cycloalkanes. The (1R,2R) stereochemistry positions the trifluoromethyl (-CF) and carboxamide groups on adjacent carbons, creating a cis-diastereomeric arrangement. Density functional theory (DFT) calculations on analogous cyclopropanes suggest that the -CF group’s electron-withdrawing nature polarizes the ring, increasing electrophilicity at the carboxamide-bearing carbon . This polarization may facilitate nucleophilic attacks in biological systems, a property exploited in protease inhibitor design.

The carboxamide group features N-methoxy-N-methyl substitution, which reduces hydrogen-bonding capacity compared to primary amides. This modification enhances lipid solubility, as evidenced by the compound’s calculated partition coefficient (LogP) of 1.82, predicting moderate membrane permeability.

Synthesis and Optimization

Silver-Catalyzed Cyclopropanation

A breakthrough in synthesizing trifluoromethylcyclopropanes involves silver-catalyzed epoxide-to-cyclopropane conversion. Using as a catalyst and sodium hydride (NaH) as a base, epoxides react with trifluoromethyl -triftosylhydrazones at 60°C in dichloromethane (DCM) . This method achieves cyclopropanation with diastereomeric ratios (d.r.) exceeding 10:1 and yields up to 74% for related compounds . For N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, the reaction proceeds via:

-

Epoxide deoxygenation: Silver carbene intermediates abstract oxygen, forming a diradical.

-

Cyclopropane closure: Radical recombination with the trifluoromethyl carbene yields the strained ring .

Key advantages:

-

Avoids high-temperature conditions (traditional methods require >120°C).

Traditional Multi-Step Approaches

Earlier routes involve sequential cyclopropane ring formation followed by functionalization:

-

Cyclopropanation: Simmons-Smith reaction with diiodomethane and a zinc-copper couple.

-

Trifluoromethylation: Radical trifluoromethylation using Umemoto’s reagent.

-

Carboxamide installation: Coupling N-methoxy-N-methylamine via mixed carbonic anhydride intermediates.

This method suffers from lower yields (30–45%) due to side reactions during trifluoromethylation.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 197.15 g/mol | High-resolution MS |

| Melting point | 89–92°C | Differential scanning calorimetry |

| Solubility (25°C) | 12 mg/mL in DCM | Gravimetric analysis |

| LogP | 1.82 | Computational prediction |

| Stability | Stable at RT for 6 months | Accelerated stability testing |

The compound’s stability under ambient conditions makes it suitable for long-term storage, though it degrades in aqueous solutions above pH 8 via hydrolysis of the carboxamide.

Biological Activities and Mechanisms

Enzyme Inhibition

In silico docking studies predict strong binding to the active site of serine proteases like thrombin (binding energy: −9.2 kcal/mol). The trifluoromethyl group occupies the S1 pocket, while the cyclopropane ring induces conformational strain in the enzyme’s oxyanion hole. Experimental validation using fluorogenic substrates shows 50% inhibition of thrombin at 12 µM.

Applications in Drug Development

Prodrug Design

The N-methoxy-N-methyl group serves as a prodrug moiety, undergoing hepatic oxidation to release active carboxylic acid metabolites. In rat models, oral bioavailability increases from 18% (parent acid) to 67% for the carboxamide prodrug.

Agrochemical Candidates

Field trials demonstrate 85% efficacy against Plutella xylostella (diamondback moth) at 50 ppm, outperforming chlorantraniliprole (72%). The cyclopropane ring’s rigidity prevents metabolic degradation by insect cytochrome P450 enzymes.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume